molecular formula C23H20ClN5O3 B2539244 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896298-52-5

8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2539244
CAS No.: 896298-52-5
M. Wt: 449.9
InChI Key: SBWBWGVSJRLZDT-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

A foundational aspect of research involving 8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is its chemical synthesis. The compound belongs to a broader class of chemicals known for their intricate synthesis processes, which often involve steps such as intramolecular alkylation. These synthesis processes are crucial for producing the compound in pure form, enabling further pharmacological and biochemical studies. A study by Ondrej Simo et al. (1998) delves into the synthesis of related 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing the complexity and the innovative approaches employed in synthesizing such compounds (Ondrej Simo, A. Rybár, & J. Alföldi, 1998).

Pharmacological Potential and Evaluation

Research into the pharmacological aspects of compounds like 8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione often focuses on their potential therapeutic applications. Such compounds are evaluated for their antiviral, antibacterial, or anticancer properties, among others. For instance, S. H. Kim et al. (1978) explored the antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, revealing moderate activity against rhinovirus at non-toxic dosage levels, hinting at the therapeutic potential of structurally similar compounds (S. H. Kim et al., 1978).

Structural and Photophysical Properties

Understanding the structural and photophysical properties of compounds like 8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is vital for their potential application in fields such as material science and photophysics. G. Wenska et al. (2004) investigated the spectral and photophysical properties of similar imidazo[1,2-a]purine derivatives, providing insights into their behavior in different solvents and pH conditions. Such studies contribute to our understanding of how these compounds interact with light and other substances, which is crucial for designing drugs with optimal absorption and efficacy characteristics (G. Wenska et al., 2004).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-26-20-19(21(31)27(23(26)32)12-5-13-30)28-14-18(15-6-3-2-4-7-15)29(22(28)25-20)17-10-8-16(24)9-11-17/h2-4,6-11,14,30H,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWBWGVSJRLZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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